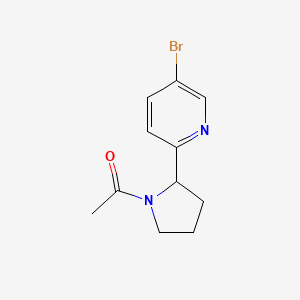

1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone

描述

1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone is a heterocyclic compound featuring a pyrrolidine ring substituted with a 5-bromopyridin-2-yl group at the 2-position and an ethanone moiety at the 1-position. This structure combines electron-deficient pyridine and flexible pyrrolidine motifs, making it valuable in medicinal chemistry and coordination chemistry.

属性

IUPAC Name |

1-[2-(5-bromopyridin-2-yl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O/c1-8(15)14-6-2-3-11(14)10-5-4-9(12)7-13-10/h4-5,7,11H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYFQBZSYSTZEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Key Steps:

- Cyclopropane Activation: The donor–acceptor cyclopropane, bearing an ester group, reacts with a Lewis acid (e.g., nickel perchlorate) to facilitate ring opening.

- Nucleophilic Attack: Primary amines attack the activated cyclopropane, forming γ-amino esters.

- Lactamization: Intramolecular cyclization occurs, leading to pyrrolidinone formation.

- Dealkoxycarbonylation: The ester group is removed via alkaline saponification, yielding the target pyrrolidinone.

Reaction Conditions:

| Step | Reagent | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Ring opening | Nickel perchlorate | Toluene | Reflux | Efficient formation of pyrrolidinone with diastereomeric mixture due to ester presence |

| Ester removal | Aqueous ammonia | - | Room temp | Saponification step to produce the final compound |

Research Findings:

- The process is a one-pot operation, enhancing practicality.

- Yields vary, with initial cyclization yields around 26%–72%, improved through subsequent dealkoxycarbonylation.

- This method has been successfully applied to synthesize bioactive pyrrolidinones with diverse substituents.

Amide Coupling and Aromatic Substitution

Another route involves direct amide coupling between 5-bromopyridin-2-yl derivatives and pyrrolidin-1-amine, often under mild conditions using coupling reagents such as carbodiimides or phosphonium salts.

Typical Procedure:

- Activation of 5-bromopyridin-2-yl carboxylic acid derivatives with coupling reagents.

- Nucleophilic attack by pyrrolidin-1-amine.

- Purification yields the target compound.

Reaction Conditions:

| Reagent | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|

| Carbodiimide | DMF or DCM | Room temp | 69–72% | Suitable for large-scale synthesis; mild conditions |

Research Findings:

- This method provides high regioselectivity.

- It is suitable for synthesizing derivatives with various substituents on the pyridine ring.

- The process is efficient, with minimal side reactions.

Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, are employed to attach the pyridine moiety to the pyrrolidinone core.

Methodology:

- Use of palladium catalysts with appropriate ligands.

- Coupling of halogenated pyridine derivatives with pyrrolidinone precursors.

- Post-coupling purification yields the target compound.

Reaction Conditions:

| Catalyst | Ligand | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Pd(OAc)₂ | BINAP | Toluene/EtOH | 80–100°C | Up to 80% | Suitable for complex, functionalized molecules |

Research Findings:

- Offers high functional group tolerance.

- Enables late-stage modifications.

- Requires careful control of reaction parameters to prevent side reactions.

De Novo Synthesis via Multi-Step Pathways

A comprehensive approach involves multi-step synthesis starting from commercially available precursors:

Reaction Conditions:

- Typically involves refluxing in polar aprotic solvents (e.g., DMF, DMSO).

- Use of catalysts or reagents like acetic acid, sodium hydride, or palladium complexes.

- Purification via chromatography.

Research Findings:

- Multi-step routes allow precise control over regioselectivity.

- Yields depend on the efficiency of each step but can be optimized for scale-up.

Data Summary Table: Preparation Methods

| Method | Key Reagents | Main Reaction Type | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Lewis acid-catalyzed cyclopropane opening | Donor–acceptor cyclopropanes + primary amines | Ring opening + lactamization | 26–72% | One-pot, broad scope | Moderate yields, requires optimization |

| Amide coupling | 5-bromopyridin-2-yl derivatives + pyrrolidin-1-amine | Nucleophilic acyl substitution | 69–72% | High regioselectivity | Requires activated intermediates |

| Metal-catalyzed cross-coupling | Halogenated pyridines + pyrrolidinone precursors | C–N or C–C bond formation | Up to 80% | Functional group tolerance | Catalyst cost, reaction complexity |

| Multi-step synthesis | Commercial precursors | Sequential reactions | Variable | Precise control | Longer synthesis time |

化学反应分析

Types of Reactions

1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA) are used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

科学研究应用

Anticancer Activity

Research indicates that derivatives of bromopyridine compounds exhibit promising anticancer properties. For instance, a study demonstrated that similar bromopyridine derivatives could inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The incorporation of the pyrrolidine moiety enhances the bioactivity of the compound, making it a candidate for further investigation in anticancer drug development .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. A case study reported that compounds with similar structural features displayed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests that 1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone could be explored as a lead compound for developing new antibiotics .

Neuropharmacological Effects

Another area of interest is the neuropharmacological effects of this compound. Studies on related pyrrolidine derivatives have indicated potential benefits in treating neurological disorders, such as anxiety and depression, due to their ability to modulate neurotransmitter systems . The specific interaction mechanisms and efficacy of this compound remain to be elucidated through further research.

Building Block in Organic Synthesis

This compound serves as an important synthetic intermediate in the preparation of more complex organic molecules. Its unique structure allows for various functional group transformations, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals .

Ligand Development

The compound can also function as a ligand in coordination chemistry. Its ability to coordinate with metal centers opens avenues for developing new catalysts and materials with tailored properties for applications in organic transformations .

Case Studies

作用机制

The mechanism of action of 1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrrolidine ring play crucial roles in its binding to target proteins or enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

相似化合物的比较

Substituent Variations on the Pyridine Ring

Key Findings :

Variations in the Pyrrolidine/Ethanone Moieties

Key Findings :

- Replacing pyridine with bromophenyl (e.g., 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone) shifts applications toward aromatic interactions in drug discovery .

- Hydroxymethyl or aminomethyl groups on pyrrolidine enhance solubility and chiral utility .

生物活性

1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone, a compound with the molecular formula C₁₁H₁₃BrN₂O, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

- Molecular Formula : C₁₁H₁₃BrN₂O

- CAS Number : 1316225-07-6

- Molecular Weight : 258.14 g/mol

- Structure : The compound features a pyrrolidine ring linked to a bromopyridine moiety, which is essential for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways.

Potential Targets:

- Trypanosoma brucei Methionyl-tRNA Synthetase : Research indicates that similar pyrrolidine derivatives can inhibit this enzyme, which is crucial for the survival of the parasite responsible for African sleeping sickness .

- Serotonin Transporter (SERT) : Compounds with similar structures have shown affinity for SERT, suggesting potential antidepressant properties .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and inhibitory effects of this compound on various cell lines. The following table summarizes key findings:

| Assay Type | Cell Line | IC50 (μM) | Comments |

|---|---|---|---|

| Cytotoxicity | HeLa | 15.3 | Moderate cytotoxicity observed |

| Enzyme Inhibition | TbMetRS | 0.39 | Potent inhibitor compared to controls |

| SERT Binding Affinity | CHO-K1 | 0.25 | High affinity indicating potential antidepressant effects |

Study on Trypanosoma brucei Inhibition

A study highlighted the optimization of pyrrolidine derivatives for inhibiting Trypanosoma brucei methionyl-tRNA synthetase. While this compound was not the primary focus, its structural similarities suggest it could be developed into a lead compound for treating human African trypanosomiasis .

Antidepressant Activity

In another investigation, derivatives of pyrrolidine were evaluated for their effects on serotonin receptors. The findings indicated that compounds similar to this compound exhibited significant binding to SERT, suggesting a role in modulating serotonin levels and potential use in treating depression .

常见问题

Q. What are the typical synthetic routes for preparing 1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone?

The synthesis often involves bromination of precursor compounds. For example, bromination of 1-(pyridin-2-yl)pyrrolidin-1-yl-ethanone analogs can be achieved using bromine in solvents like acetic acid or dichloromethane at room or slightly elevated temperatures . Alternatively, coupling reactions between brominated pyridine derivatives and pyrrolidine-containing intermediates may be employed, utilizing nucleophilic substitution or transition-metal catalysis. Key reagents include sodium amide or thiourea for substitution reactions, and polar solvents like DMSO or ethanol to stabilize intermediates .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation or vapor diffusion, and data collected using a diffractometer. The SHELX suite (e.g., SHELXS/SHELXL) is widely used for structure solution and refinement. For small molecules, SHELXL efficiently handles anisotropic displacement parameters and hydrogen bonding networks. Crystallographic data (e.g., unit cell parameters, space group) are validated using tools like PLATON or OLEX2 .

Q. What safety protocols are essential when handling this compound?

- Engineering controls : Use a chemical fume hood to minimize inhalation exposure.

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Store in tightly sealed containers away from light and moisture.

- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Q. What spectroscopic techniques are used for characterization?

- NMR : H and C NMR identify proton environments and carbon frameworks. The bromine atom induces deshielding in adjacent protons (e.g., pyridin-2-yl protons).

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peak at m/z 297.05).

- IR spectroscopy : Stretching frequencies for C=O (~1700 cm) and C-Br (~600 cm) are diagnostic .

Advanced Research Questions

Q. How can reaction yields be optimized for bromination steps in its synthesis?

- Solvent selection : Dichloromethane minimizes side reactions compared to acetic acid.

- Catalyst use : Lewis acids like FeBr enhance electrophilic bromination efficiency.

- Temperature control : Gradual heating (30–40°C) prevents decomposition of thermally sensitive intermediates.

- Purity of precursors : Pre-purify starting materials via column chromatography to reduce competing pathways .

Q. What strategies resolve data contradictions in crystallographic refinement?

- Twinned crystals : Use SHELXL’s TWIN/BASF commands to model twin domains.

- Disorder modeling : Split occupancy for disordered atoms (e.g., pyrrolidine ring conformers) and apply restraints (SIMU/DELU).

- High-resolution data : Collect datasets at cryogenic temperatures (100 K) to improve resolution (<1.0 Å) and reduce thermal motion artifacts .

Q. How does the electronic structure influence its reactivity in cross-coupling reactions?

The electron-withdrawing bromine atom on the pyridine ring activates the molecule toward Suzuki-Miyaura couplings. Computational studies (DFT) reveal lowered LUMO energy at the C-Br bond, facilitating oxidative addition with Pd(0) catalysts. Substituent effects on the pyrrolidine ring (e.g., methyl groups) can sterically hinder or accelerate coupling rates .

Q. What methodologies assess its biological activity in vitro?

- Enzyme inhibition assays : Measure IC values against target proteins (e.g., kinases) using fluorescence polarization.

- Cellular uptake studies : Radiolabel the compound with C or H and quantify accumulation via scintillation counting.

- Binding affinity : Surface plasmon resonance (SPR) or ITC quantify interactions with macromolecular targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。